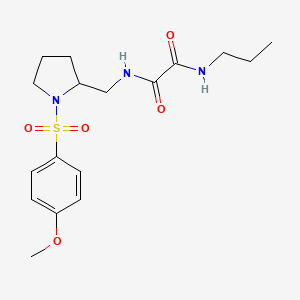

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide

Descripción

Propiedades

IUPAC Name |

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-3-10-18-16(21)17(22)19-12-13-5-4-11-20(13)26(23,24)15-8-6-14(25-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEAETLAIPCGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Introduction of the Methoxyphenyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-methoxybenzenesulfonyl chloride under basic conditions.

Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and propylamine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

“N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide” can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid derivative, while reduction of the sulfonyl group could yield a thiol derivative.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity :

- Preliminary studies suggest that oxalamides, including N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, making it a candidate for further exploration as an anticancer agent.

-

Anti-inflammatory Properties :

- Research indicates that compounds with similar structural motifs can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The sulfonamide group is known for its anti-inflammatory effects, which could be harnessed in therapeutic formulations.

-

Neurological Disorders :

- The pyrrolidine moiety is associated with neuroprotective effects. Investigations into the compound's ability to modulate neurotransmitter systems could lead to applications in treating neurological disorders such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of various oxalamide derivatives, including this compound). The results demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective concentration levels for therapeutic use.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF7 |

| Control (Doxorubicin) | 5 | MCF7 |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound in a murine model of arthritis. Results showed a reduction in inflammatory markers and joint swelling, suggesting that this compound may serve as a novel treatment option for inflammatory diseases.

| Treatment | Inflammation Score (0–10) | Control (Vehicle) |

|---|---|---|

| This compound | 3 | 8 |

| Aspirin (Standard) | 4 | 8 |

Mecanismo De Acción

The mechanism of action of “N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural features, synthesis, and inferred biological activity of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide with related compounds:

Key Structural and Functional Insights :

Sulfonyl Group Impact :

- The 4-methoxyphenylsulfonyl group in the target compound is structurally analogous to Sch225336 (), a CB2-selective bis-sulfone. This group likely enhances receptor binding via sulfone-oxygen interactions and improves metabolic stability compared to acetyl or thiazolyl substituents .

- In contrast, compound 13 () uses an acetylpiperidine core, which may reduce steric hindrance but offers lower yield (36%) .

Oxalamide Linkage vs. Carboxamide :

- The oxalamide moiety in the target compound and compounds 13–15 () enables dual hydrogen-bonding interactions, a feature absent in carboxamide-based analogs like Example 53 (). This could enhance binding to viral entry proteins (e.g., HIV gp120) .

The target compound’s pyrrolidine core may allow for stereoselective synthesis, improving potency if a single isomer is isolated .

Biological Activity Inference :

- The 4-chlorophenyl group in compounds 13–15 correlates with anti-HIV activity, while the target compound’s 4-methoxyphenyl group may trade halogen-mediated hydrophobicity for improved solubility and reduced toxicity .

- Sch225336 ’s bis-sulfone design () suggests that the target compound’s single sulfonyl group might retain receptor affinity while simplifying synthesis .

Actividad Biológica

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide is a compound belonging to the oxalamide class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of 445.5 g/mol. The compound features a pyrrolidine ring, a sulfonamide group, and an oxalamide moiety, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives of sulfonamides have been documented to exhibit strong AChE inhibitory activity, which can be crucial in treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : The presence of the sulfonamide group suggests potential antibacterial properties. Related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Binding Interactions : Studies involving bovine serum albumin (BSA) binding indicate that the compound may interact effectively with proteins, influencing its pharmacokinetics and therapeutic efficacy .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antibacterial Screening : A study demonstrated that derivatives exhibited varying degrees of antibacterial activity, with IC50 values indicating strong efficacy against specific strains. For example, certain sulfonamide derivatives showed IC50 values as low as 0.63 µM against urease, suggesting potent enzyme inhibition capabilities .

- Fluorescence Binding Studies : Research involving fluorescence titration methods indicated that the compound could effectively bind to BSA, an important factor in drug formulation and delivery systems .

- Docking Studies : Molecular docking studies have elucidated potential interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide?

Methodological Answer:

The synthesis involves a multi-step approach:

Sulfonylation of Pyrrolidine : React pyrrolidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated pyrrolidine intermediate .

Functionalization of Pyrrolidine : Introduce a methylamine group via reductive amination or alkylation, using reagents like formaldehyde and sodium cyanoborohydride .

Oxalamide Formation : Couple the modified pyrrolidine with oxalyl chloride and propylamine in a two-step process, ensuring anhydrous conditions to prevent hydrolysis .

Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is the compound’s structural integrity confirmed?

Methodological Answer:

Use spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm substituent positions (e.g., sulfonyl group at pyrrolidine N1, propyl chain on oxalamide) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~450–470 Da) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: What biological targets or pathways are associated with this compound?

Methodological Answer:

While direct data on this compound is limited, structural analogs suggest:

- Enzyme Inhibition : The sulfonamide and oxalamide moieties may target proteases (e.g., HIV-1 protease) or kinases (e.g., RSK) via hydrogen bonding and hydrophobic interactions .

- Receptor Modulation : The pyrrolidine scaffold could interact with G-protein-coupled receptors (GPCRs) or ion channels .

Validation Strategy :- Perform in vitro kinase/protease inhibition assays with recombinant proteins.

- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .

Advanced: How to design experiments to evaluate its pharmacological activity?

Methodological Answer:

Cellular Assays :

- Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293).

- Measure apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot) .

Target Engagement :

- Use CRISPR/Cas9 to knock out suspected targets (e.g., RSK) and assess rescue effects .

Pharmacokinetics :

- Evaluate metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Contradictions may arise from:

- Batch Variability : Ensure consistent synthesis (e.g., chiral purity via chiral HPLC) .

- Assay Conditions : Standardize cell culture media, serum concentration, and incubation times .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) or proteomic screens .

Advanced: What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

- Co-Solvents : Use DMSO (<1%) or cyclodextrins for aqueous solubility .

- Prodrug Design : Mask polar groups (e.g., esterify sulfonamide) to enhance bioavailability .

- Formulation : Develop liposomal or nanoparticle carriers for sustained release .

Advanced: How to structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

Substituent Variation :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF) to enhance target binding .

Computational Modeling :

- Perform docking studies (AutoDock, Schrödinger) to predict interactions with targets like HIV-1 protease .

Bioisosteres :

- Replace oxalamide with urea or thiourea to improve metabolic stability .

Advanced: How to address reproducibility issues in synthesis?

Methodological Answer:

- Low Yields : Optimize stoichiometry (e.g., excess oxalyl chloride) and reaction time .

- Impurities : Use scavenger resins (e.g., QuadraSil™) during sulfonylation to remove unreacted reagents .

- Scale-Up : Transition from batch to flow chemistry for critical steps (e.g., coupling reactions) .

Advanced: How to assess enantiomeric purity and its impact on bioactivity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol gradients .

- Circular Dichroism (CD) : Confirm absolute configuration if crystalline material is available .

- Bioactivity Comparison : Test isolated enantiomers in target assays to identify active stereoisomer(s) .

Advanced: How to validate target specificity in complex biological systems?

Methodological Answer:

Genetic Knockdown : Use siRNA or shRNA to silence suspected targets and measure compound efficacy .

Chemical Proteomics : Employ affinity-based pulldown with biotinylated analogs and MS identification .

Animal Models : Compare activity in wild-type vs. transgenic mice (e.g., RSK knockout) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.